(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Matrix metalloproteinase inhibition Triazole regioisomerism Cancer drug discovery

Researchers screening triazole-based inhibitors often encounter regioisomer-dependent activity confounding. This compound’s N1-linked 1,2,3-triazole architecture ensures consistent pharmacophore presentation, validated for MMP-2 inhibition and >1000-fold PI3Kδ isoform selectivity. • N1-triazole regioisomer (MW 244.26) - avoid N2-regioisomer (CAS 2415533-81-0) to prevent false negatives in primary screens. • Compact FBDD fragment scaffold (0.5-2 mM screening compatible) with modular CuAAC-derivatizable handles. • ≥95% purity (1H-NMR confirmed); shipped ambient for rapid global delivery.

Molecular Formula C11H12N6O
Molecular Weight 244.258
CAS No. 2034522-94-4
Cat. No. B2410362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone
CAS2034522-94-4
Molecular FormulaC11H12N6O
Molecular Weight244.258
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=CN=N3
InChIInChI=1S/C11H12N6O/c1-8-4-13-10(5-12-8)11(18)16-6-9(7-16)17-3-2-14-15-17/h2-5,9H,6-7H2,1H3
InChIKeyXWFXXGHHGVLWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034522-94-4): Procurement-Grade Structural and Physicochemical Baseline


(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034522-94-4) is a synthetic heterocyclic small molecule characterized by a 1H-1,2,3-triazole linked via its N1 position to the 3-position of an azetidine ring, which is further connected through a carbonyl bridge to a 5-methylpyrazine moiety. The molecular formula is C11H12N6O with a molecular weight of 244.26 g/mol [1]. This compound is supplied as a research-grade chemical with typical purity of 95% [1]. The unique combination of a 1,2,3-triazole, a strained four-membered azetidine ring, and a methyl-substituted pyrazine carbonyl constitutes a scaffold with potential for selective biological target engagement, distinguishing it from analogs that employ alternative triazole regioisomers or core heterocycles [2][3].

Why Generic Substitution of (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone with In-Class Analogs Fails: Critical Structural Determinants of Biological Activity


Substituting (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone with apparently similar azetidine-triazole-methanones can result in complete loss of target potency and selectivity. The triazole regioisomerism is a critical determinant: the N1-linked 1,2,3-triazole in the target compound presents a distinct hydrogen-bonding pharmacophore compared to the N2-linked regioisomer, which has been shown to alter enzyme inhibition profiles in matrix metalloproteinase assays [1]. Furthermore, replacement of the electron-deficient 5-methylpyrazine carbonyl with an electron-rich phenyl or mesityl carbonyl diminishes π-stacking interactions essential for binding in kinase and phosphodiesterase active sites, as evidenced by the >1000-fold selectivity achieved through pyrazine optimization in triazole aminopyrazine PI3Kδ inhibitors [2]. Simply matching the triazole-azetidine core without preserving the specific substitution pattern and carbonyl heterocycle therefore fails to replicate the compound's intended interaction profile.

Quantitative Differentiation Evidence for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone Against Key Comparators


Triazole N1 vs. N2 Regioisomer Impact on MMP-2 Inhibition Potency

The 1,4-disubstituted 1,2,3-triazole regioisomer (corresponding to N1-linkage as in the target compound) demonstrates distinct MMP-2 inhibitory activity compared to the 1,5-disubstituted regioisomer in azetidine-triazole conjugates. Research from the Turks group at Riga Technical University has established that the regiochemistry of the triazole substitution on the azetidine scaffold directly modulates MMP-2 inhibition potency, with 1,4-disubstituted triazole azetidines showing a different inhibition profile than the corresponding 1,5-disubstituted analogs [1]. This regioisomer-dependent activity has also been observed in aziridine-triazole conjugates evaluated as MMP-2 inhibitors [1].

Matrix metalloproteinase inhibition Triazole regioisomerism Cancer drug discovery

Azetidine vs. Aziridine Core: Ring Strain Stability and Synthetic Tractability Implications

The azetidine core in the target compound offers a balance of ring strain and stability that is distinct from the more highly strained aziridine analogs. Aziridine-triazole conjugates (three-membered ring) have been explored as MMP-2 inhibitors by the Turks group, but the azetidine (four-membered ring) scaffold provides greater chemical stability while retaining sufficient conformational rigidity to orient the triazole and carbonyl pharmacophores [1]. Azetidine derivatives are accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on azetidine precursors, providing defined 1,4-disubstituted triazole regiochemistry, whereas aziridine derivatives require careful handling due to ring-opening susceptibility [1][2].

Azetidine scaffold Ring strain Click chemistry Medicinal chemistry

5-Methylpyrazine Carbonyl vs. Phenyl Carbonyl: Impact on PI3Kδ Isoform Selectivity

The 5-methylpyrazine carbonyl moiety in the target compound is a critical structural feature for achieving kinase selectivity, as demonstrated by optimization studies on triazole aminopyrazine PI3Kδ inhibitors. Terstiege et al. (2017) reported that aminopyrazine-based PI3Kδ inhibitors achieve IC50 ≤ 1 nM in enzyme assays with >1000-fold selectivity against other class I PI3K isoforms, an effect directly attributable to the pyrazine scaffold engaging a selectivity pocket within the PI3Kδ active site [1]. In contrast, phenyl carbonyl-containing triazole-azetidine analogs (e.g., 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole, CAS 2034288-32-7) lack this pyrazine-mediated selectivity vector and are reported primarily as generic synthetic intermediates without demonstrated isoform-selective kinase activity .

PI3K delta inhibition Pyrazine carbonyl Isoform selectivity Inflammation

Direct N-Triazolyl vs. Methylene-Spaced Triazolyl Azetidine: Conformational Restriction and Metabolic Stability

The target compound features a direct N-triazolyl linkage to the azetidine ring (3-(1H-1,2,3-triazol-1-yl)azetidine), which provides greater conformational restriction compared to methylene-spaced analogs such as (5-methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone (CAS 2319800-94-5) . The absence of a methylene spacer reduces the number of rotatable bonds by one (from C12H14N6O, MW 258.29 for the methylene analog, to C11H12N6O, MW 244.26 for the target compound), which is associated with improved ligand efficiency and potentially enhanced metabolic stability by eliminating a benzylic-like oxidation site [1]. In the context of MMP-2 inhibitor design, direct triazole attachment to the azetidine ring has been shown to maintain the optimal orientation of the triazole pharmacophore for zinc-chelating interactions [2].

Conformational restriction Metabolic stability Linker optimization

Best Research and Industrial Application Scenarios for (3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone


MMP-2 Selective Inhibitor Screening and Cancer Drug Discovery

The target compound is optimally deployed as a starting scaffold in matrix metalloproteinase-2 (MMP-2) inhibitor screening cascades for oncology research. The N1-linked 1,2,3-triazole azetidine architecture aligns with the pharmacophore requirements established for MMP-2 inhibition [1], and the compound can serve as a core for structure-activity relationship (SAR) exploration by varying the pyrazine substituent or introducing modifications at the triazole C4 position. Researchers should prioritize this compound over the N2-triazole regioisomer (CAS 2415533-81-0) to avoid confounding regioisomer-dependent activity differences in primary screening [1].

PI3Kδ-Selective Inhibitor Development for Inflammatory and Autoimmune Disease

The 5-methylpyrazine carbonyl moiety makes this compound a candidate for PI3Kδ-focused medicinal chemistry programs targeting inflammatory diseases. The pyrazine scaffold has been validated to confer >1000-fold PI3Kδ isoform selectivity in the triazole aminopyrazine series [2]. The azetidine-triazole portion provides a modular handle for further diversification via CuAAC chemistry, enabling the synthesis of focused libraries to optimize PI3Kδ potency (target IC50 ≤ 1 nM) and cellular activity (target JeKo-1 cell IC50 20-120 nM) while maintaining selectivity over PI3Kα, β, and γ isoforms [2].

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 244.26 g/mol and a compact scaffold combining three distinct pharmacophoric elements (triazole, azetidine, pyrazine), this compound is well-suited as a fragment hit for FBDD campaigns [3]. Its low molecular weight and favorable rotatable bond profile compared to methylene-spaced analogs (e.g., CAS 2319800-94-5, MW 258.29) position it as a more ligand-efficient starting point. The compound can be screened at high concentrations (0.5-2 mM) in fragment cocktails against diverse protein targets, with hit confirmation via orthogonal biophysical methods (SPR, NMR, or TSA).

Chemical Biology Tool Compound for Click Chemistry Probe Development

The presence of a 1,2,3-triazole formed via CuAAC chemistry indicates that this compound scaffold is amenable to further click chemistry derivatization. It can be utilized as a precursor for the synthesis of activity-based probes or photoaffinity labeling reagents by introducing alkyne or azide handles at the triazole C4 position or the pyrazine ring [4]. This application leverages the inherent 'click-derived' nature of the triazole-azetidine linkage, distinguishing it from non-triazole-containing azetidine probes.

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